(4-Fluoro-3-(trifluoromethyl)phenyl)(8-methyl-2,8-diazaspiro[4.5]decan-2-yl)methanone
Overview
Description
(4-Fluoro-3-(trifluoromethyl)phenyl)(8-methyl-2,8-diazaspiro[4.5]decan-2-yl)methanone is a complex organic compound with the molecular formula C17H20F4N2O and a molecular weight of 344.35 g/mol . This compound features a spirocyclic structure, which is a unique arrangement where two rings are connected through a single atom. The presence of fluorine atoms in the structure enhances its chemical stability and biological activity, making it a compound of interest in various fields of research .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (4-Fluoro-3-(trifluoromethyl)phenyl)(8-methyl-2,8-diazaspiro[45]decan-2-yl)methanone typically involves multiple steps, starting from commercially available precursorsThe reaction conditions often require the use of strong bases, such as sodium hydride, and polar aprotic solvents like dimethylformamide (DMF) to facilitate the nucleophilic substitution reactions .
Industrial Production Methods
In an industrial setting, the production of this compound may involve optimized reaction conditions to maximize yield and purity. This includes the use of continuous flow reactors to ensure precise control over reaction parameters and the implementation of purification techniques such as recrystallization and chromatography .
Chemical Reactions Analysis
Types of Reactions
(4-Fluoro-3-(trifluoromethyl)phenyl)(8-methyl-2,8-diazaspiro[4.5]decan-2-yl)methanone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to introduce functional groups such as carboxylic acids or ketones.
Reduction: Reduction reactions using agents like lithium aluminum hydride can convert ketones to alcohols.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Potassium permanganate, chromium trioxide.
Reducing agents: Lithium aluminum hydride, sodium borohydride.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield carboxylic acids or ketones, while reduction can produce alcohols .
Scientific Research Applications
(4-Fluoro-3-(trifluoromethyl)phenyl)(8-methyl-2,8-diazaspiro[4.5]decan-2-yl)methanone has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its unique chemical structure and biological activity.
Mechanism of Action
The mechanism of action of (4-Fluoro-3-(trifluoromethyl)phenyl)(8-methyl-2,8-diazaspiro[4.5]decan-2-yl)methanone involves its interaction with specific molecular targets. The fluorinated phenyl group enhances its binding affinity to certain enzymes or receptors, leading to the modulation of biological pathways. This compound may inhibit or activate specific enzymes, resulting in various biological effects .
Comparison with Similar Compounds
Similar Compounds
(4-Fluoro-3-(trifluoromethyl)phenyl)(8-methyl-2,8-diazaspiro[4.5]decan-2-yl)methanone: Unique due to its spirocyclic structure and multiple fluorine atoms.
(4-Methoxyphenyl)(8-methyl-2,8-diazaspiro[4.5]decan-2-yl)methanone: Similar structure but with a methoxy group instead of fluorine, resulting in different chemical and biological properties.
Uniqueness
The presence of multiple fluorine atoms in this compound enhances its chemical stability and biological activity compared to similar compounds. This makes it a valuable compound for research and potential therapeutic applications .
Properties
IUPAC Name |
[4-fluoro-3-(trifluoromethyl)phenyl]-(8-methyl-2,8-diazaspiro[4.5]decan-2-yl)methanone | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H20F4N2O/c1-22-7-4-16(5-8-22)6-9-23(11-16)15(24)12-2-3-14(18)13(10-12)17(19,20)21/h2-3,10H,4-9,11H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WJCSOVLPWXDKAY-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCC2(CC1)CCN(C2)C(=O)C3=CC(=C(C=C3)F)C(F)(F)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H20F4N2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
344.35 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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